

# Unraveling the Identity of FL104: An Inquiry into a Putative Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FL104    |           |
| Cat. No.:            | B1672751 | Get Quote |

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the specific biological target of a compound designated as "**FL104**" remains unidentified. This designation does not correspond to any known therapeutic agent in development or on the market. It is plausible that "**FL104**" represents an internal, preclinical code name not yet disclosed in public forums, a typographical error, or a misinterpretation of another compound's nomenclature.

While direct information on "**FL104**" is absent, our investigation revealed several other drug candidates with a "104" suffix, each with a distinct and well-characterized biological target and mechanism of action. This report summarizes the available data on these compounds, which may be of interest to researchers in the field of drug development.

#### **Analysis of Compounds with Similar Nomenclature**

Our search for "**FL104**" consistently retrieved information for a number of other investigational drugs. The most prominent of these are DRP-104 and PR-104, both of which are oncology drug candidates with distinct mechanisms.

## DRP-104: A Glutamine Antagonist Targeting Cancer Metabolism

DRP-104 is an investigational glutamine antagonist currently in clinical development.[1][2][3][4] Glutamine is an essential amino acid for the proliferation of many cancer cells, which exhibit a high degree of glutamine dependence.



Biological Target: DRP-104 targets the metabolic pathway of glutamine. By inhibiting glutamine metabolism, DRP-104 aims to induce metabolic stress and inhibit the growth of cancer cells.[1]

Therapeutic Hypothesis: The primary hypothesis is that by creating a nutrient-depleted tumor microenvironment through glutamine antagonism, DRP-104 can reverse resistance to immune checkpoint inhibitors.[2] This approach seeks to enhance the efficacy of immunotherapy in treating solid tumors.

A Phase 1/2 clinical trial is currently evaluating DRP-104 in combination with the immune checkpoint inhibitor durvalumab for the treatment of advanced-stage fibrolamellar carcinoma. [1][2][3]

### PR-104: A Hypoxia-Activated DNA Cross-Linking Agent

PR-104 is a hypoxia-activated prodrug designed to target the low-oxygen (hypoxic) regions of solid tumors.[5][6] These regions are often resistant to conventional chemotherapy and radiotherapy.

Biological Target: The ultimate biological target of PR-104 is DNA. The prodrug is selectively activated under hypoxic conditions to its active metabolites, which then function as potent DNA cross-linking agents.[5][6] This cross-linking leads to DNA damage and subsequent cancer cell death.

#### Mechanism of Action:



Click to download full resolution via product page

Mechanism of Action of PR-104.



Preclinical studies have demonstrated the potent and selective cytotoxicity of PR-104 against human tumor cell lines under hypoxic conditions.[5][6]

## **Other "104" Compounds in Development**

Our investigation also identified other therapeutic agents with the "104" designation, though with less overlap in the initial search results for "**FL104**". These include:

- FFP104: A CD40-antagonist monoclonal antibody.
- IMM-1-104: An inhibitor of MEK (MAPK/ERK kinase) that targets the MAPK signaling pathway.
- PM181104: A thiazolyl cyclic-peptide antibiotic.
- CNP-104: An investigational agent for primary biliary cholangitis.
- RPH-104: An investigational drug for Familial Mediterranean Fever.

Each of these compounds has a distinct biological target and mechanism of action unrelated to those of DRP-104 and PR-104.

#### Conclusion

In conclusion, there is no publicly available information to identify the biological target of a compound specifically named "**FL104**". Researchers and professionals in drug development seeking information on this molecule should verify the nomenclature. It is possible that the intended compound of interest is one of the several other "104"-designated drugs currently in development, such as the glutamine antagonist DRP-104 or the hypoxia-activated DNA cross-linking agent PR-104. Further clarification of the compound's name is necessary to provide a definitive and detailed technical overview of its biological target and mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. vjoncology.com [vjoncology.com]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. youtube.com [youtube.com]
- 5. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Identity of FL104: An Inquiry into a Putative Therapeutic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672751#what-is-the-biological-target-of-fl104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com